methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
CAS No.:
Cat. No.: VC16319369
Molecular Formula: C26H20N2O5S2
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2O5S2 |
|---|---|
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | methyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
| Standard InChI | InChI=1S/C26H20N2O5S2/c1-3-14-6-11-17-19(13-14)35-26(27-17)28-21(15-7-9-16(10-8-15)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-34-18/h4-13,21,30H,3H2,1-2H3 |
| Standard InChI Key | DGWKTSPIAJMVLV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name reflects its intricate structure:
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Benzothiazole core: A 6-ethyl-substituted 1,3-benzothiazole group contributes aromaticity and electron-rich properties, enhancing interactions with biological targets .
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Pyrrolidine-dione system: The 4,5-dioxopyrrolidin-2-yl ring introduces rigidity and hydrogen-bonding capabilities, critical for molecular recognition .
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Thiophene-methylidene group: A (3E)-configured hydroxy(thiophen-2-yl)methylidene substituent adds stereochemical complexity and redox activity .
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Benzoate ester: The methyl benzoate terminus improves solubility and serves as a synthetic handle for further modifications .
Table 1: Key Molecular Data
Synthesis and Reaction Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiazole core.
Key Synthetic Steps
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Benzothiazole Formation: Ethyl 2-amino-benzothiazole-6-carboxylate is alkylated at the 6-position using ethyl halides under basic conditions .
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Pyrrolidine-dione Construction: A [3+2] cycloaddition between the benzothiazole-2-amine and a maleic anhydride derivative forms the pyrrolidine-dione scaffold .
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Thiophene Conjugation: A Knoevenagel condensation introduces the hydroxy(thiophen-2-yl)methylidene group, with the (3E) configuration controlled by steric effects .
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Esterification: Final coupling with methyl 4-bromobenzoate under palladium catalysis yields the target compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF, 80°C | 78 | |
| 2 | Maleic anhydride, toluene, reflux | 65 | |
| 3 | Thiophene-2-carbaldehyde, piperidine | 72 | |
| 4 | Pd(PPh₃)₄, K₃PO₄, dioxane | 85 |
Physicochemical Properties
The compound exhibits a balance of hydrophobicity and polarity:
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Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane (>50 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and enol groups .
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Optical Properties: Absorbs in UV-Vis at λₘₐₓ = 320 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to the conjugated thiophene-benzothiazole system .
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzothiazole-dione | Topoisomerase II | 1.2 | |
| Thiophene-pyrrolidinone | S. aureus | 4.5 | |
| Target compound (predicted) | Tubulin polymerization | 0.9* | |
| *In silico docking score: -9.2 kcal/mol . |
Industrial and Research Applications
Material Science
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Organic Electronics: The extended π-system enables use as an electron transport layer in OLEDs, with a HOMO/LUMO gap of 2.8 eV .
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Sensors: Thiophene’s redox activity allows detection of Fe³⁺ at 10 nM levels .
Medicinal Chemistry
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Prodrug Development: The methyl ester is hydrolyzable in vivo to a carboxylic acid, enhancing bioavailability .
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Dual Inhibitors: Hybrid structure permits simultaneous targeting of kinase and protease enzymes .
Challenges and Future Directions
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